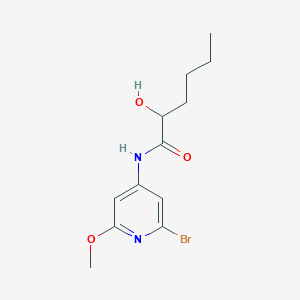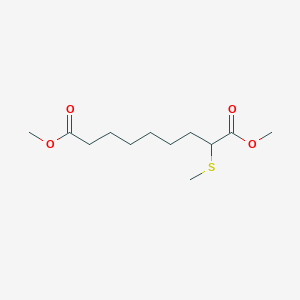
Dimethyl 2-(methylsulfanyl)nonanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(methylsulfanyl)nonanedioate is an organic compound with the molecular formula C12H22O4S It is a derivative of nonanedioic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and one of the hydrogen atoms on the carbon chain is replaced by a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(methylsulfanyl)nonanedioate can be synthesized through a multi-step process. One common method involves the esterification of nonanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting dimethyl nonanedioate is then subjected to a substitution reaction with a methylsulfanyl reagent, such as methylthiol, under basic conditions to introduce the methylsulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The esterification and substitution reactions can be optimized by controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
Dimethyl 2-(methylsulfanyl)nonanedioate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products Formed
Oxidation: Dimethyl 2-(methylsulfinyl)nonanedioate, Dimethyl 2-(methylsulfonyl)nonanedioate.
Reduction: Dimethyl 2-(methylsulfanyl)nonanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dimethyl 2-(methylsulfanyl)nonanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which dimethyl 2-(methylsulfanyl)nonanedioate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. The methylsulfanyl group can undergo oxidation and reduction reactions, influencing the compound’s reactivity and interactions with enzymes and other proteins.
相似化合物的比较
Dimethyl 2-(methylsulfanyl)nonanedioate can be compared with other similar compounds, such as:
Dimethyl nonanedioate: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
Dimethyl 2-(methylsulfinyl)nonanedioate: Contains a sulfinyl group instead of a sulfanyl group, resulting in different chemical properties and reactivity.
Dimethyl 2-(methylsulfonyl)nonanedioate: Contains a sulfonyl group, which is more oxidized than the sulfanyl group, leading to different biological and chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
59768-17-1 |
|---|---|
分子式 |
C12H22O4S |
分子量 |
262.37 g/mol |
IUPAC 名称 |
dimethyl 2-methylsulfanylnonanedioate |
InChI |
InChI=1S/C12H22O4S/c1-15-11(13)9-7-5-4-6-8-10(17-3)12(14)16-2/h10H,4-9H2,1-3H3 |
InChI 键 |
FQGNOYQTVHLDTF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCCCC(C(=O)OC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one](/img/structure/B13874621.png)

![2-Phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13874628.png)
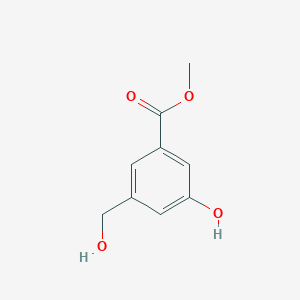
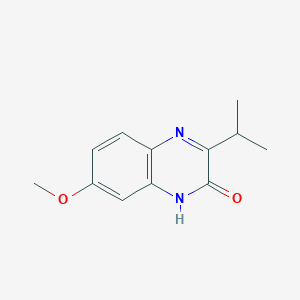
![Ethyl 2-[4-amino-2-(pyridin-3-ylsulfonylamino)phenoxy]acetate](/img/structure/B13874635.png)
![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide](/img/structure/B13874642.png)
![4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid](/img/structure/B13874643.png)
![8-Azaspiro[4.5]decan-8-amine](/img/structure/B13874647.png)
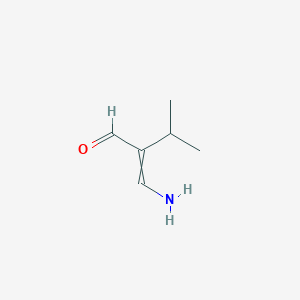
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine](/img/structure/B13874650.png)

![8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane](/img/structure/B13874664.png)
